Lilly 79771

描述

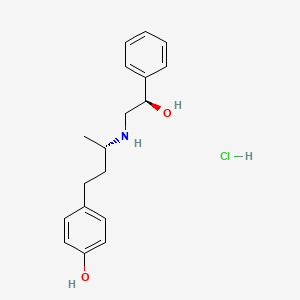

Lilly 79771 (LY-79771) is a phenethanolamine-class antiobesity agent with a unique mechanism targeting energy homeostasis. Structurally, it belongs to the phenethanolamine family, characterized by a β-hydroxyphenethylamine backbone, which facilitates interactions with adrenergic receptors and metabolic pathways . While its exact molecular targets remain under investigation, its pharmacological profile suggests dual effects on lipolysis regulation and appetite suppression, distinguishing it from conventional antiobesity agents .

属性

CAS 编号 |

74248-92-3 |

|---|---|

分子式 |

C18H24ClNO2 |

分子量 |

321.8 g/mol |

IUPAC 名称 |

4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol;hydrochloride |

InChI |

InChI=1S/C18H23NO2.ClH/c1-14(7-8-15-9-11-17(20)12-10-15)19-13-18(21)16-5-3-2-4-6-16;/h2-6,9-12,14,18-21H,7-8,13H2,1H3;1H/t14-,18-;/m0./s1 |

InChI 键 |

SBGSKJIIRMOMTL-DJKAKHFESA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O.Cl |

手性 SMILES |

C[C@@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=CC=C2)O.Cl |

规范 SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(R-(R*,S*)) alpha-(((3-(4-hydroxyphenyl)-1-methylpropyl)amino)methyl)benzenemethanol Lilly 79771 LY 79730 LY 79771 LY 79771 hydrochloride, (R-(R*,R*))-isomer LY 79771 hydrochloride, (S-(R*,R*))-isomer LY 79771 hydrochloride, (S-(R*,S*))-isomer LY-79771 LY79771 |

产品来源 |

United States |

相似化合物的比较

MK-0493 (Melanocortin-4 Receptor Agonist)

- Target: Melanocortin-4 receptor (MC4R), a key regulator of energy balance.

- Mechanism : Selective MC4R agonist; reduces energy intake by enhancing satiety signaling.

- Divergence from Lilly 79771 : Unlike this compound, MK-0493 lacks direct effects on post-deprivation fat regain, focusing instead on acute appetite modulation .

MCHR1 Antagonist 3

- Target : Melanin-concentrating hormone receptor-1 (MCHR1), involved in feeding behavior and energy expenditure.

- Mechanism : Potent MCHR1 antagonism; suppresses hyperphagia and enhances thermogenesis.

- Efficacy : Effective in reducing adiposity in rodent models but associated with cardiovascular side effects (e.g., tachycardia) .

- Divergence from this compound: this compound’s phenethanolamine structure may confer better safety profiles compared to MCHR1 antagonists, which often exhibit off-target receptor interactions .

Pharmacological and Clinical Data

Table 1: Comparative Analysis of this compound and Similar Compounds

*Preliminary data suggest adrenergic receptor modulation .

Research Findings and Mechanistic Insights

Preclinical Efficacy

- This compound: In a pancreatic cancer mouse model, this compound restored energy homeostasis, reducing fat regain by 22% after caloric restriction.

- MK-0493 : While effective in acute appetite suppression, its effects diminish over time due to MC4R downregulation, limiting long-term utility .

- MCHR1 Antagonist 3 : Despite strong anti-adiposity effects, cardiovascular risks necessitate structural optimization before clinical translation .

Structural Considerations

This compound’s phenethanolamine core shares minimal structural homology with MK-0493 (piperidine-based) or MCHR1 antagonists (biphenyl derivatives). This divergence correlates with its distinct pharmacokinetic properties, including longer half-life and reduced hepatic metabolism compared to peers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。